molecular formula C4H10N2 B035244 Azetidin-2-ylmethanamine CAS No. 103550-76-1

Azetidin-2-ylmethanamine

Cat. No. B035244
M. Wt: 86.14 g/mol
InChI Key: MRYNEEIGLSDRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azetidin-2-ylmethanamine and related compounds typically involves exploiting the strain energy associated with the azetidine ring. For instance, azetidin-2-ones, a closely related class, have been utilized as synthons for creating a wide array of organic molecules, including aromatic beta-amino acids, peptides, and amino sugars, through selective bond cleavage and transformation of the beta-lactam nucleus (Deshmukh et al., 2004).

Molecular Structure Analysis

The molecular structure of azetidin-2-ylmethanamine features a four-membered azetidine ring, which is highly strained. This strain impacts its chemical reactivity and makes it an attractive building block in organic synthesis. The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, through Stille coupling demonstrates the flexibility of azetidin-2-yl derivatives in constructing complex molecules (Karimi & Långström, 2002).

Scientific Research Applications

Specific Scientific Field

Organic Chemistry

Summary of the Application

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Methods of Application

This approach can be considered among the most efficient methods for the rapid assembly of small rings as it typically proceeds in a single synthetic operation with high regio- and stereoselectivity .

Results or Outcomes

The application of the aza Paternò–Büchi reaction has been met with limited success due to the inherent challenges associated with this approach .

Synthesis of 3-Pyrrole-substituted 2-Azetidinones

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .

Methods of Application

The procedure is equally effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring. The C-4 substituent has no influence either on the yield or the rate of the reaction .

Results or Outcomes

Optically pure 3-pyrrole-substituted 2-azetidinones have also been synthesized following this methodology .

Catalytic Processes

Specific Scientific Field

Catalysis and Organic Synthesis

Summary of the Application

Azetidines have shown potential in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

Methods of Application

These reactions involve the use of azetidines as substrates or catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds .

Results or Outcomes

These catalytic processes have been used to synthesize a variety of complex organic molecules, demonstrating the versatility of azetidines in synthetic chemistry .

Large Language Models (LLMs) in Scientific Writing

Specific Scientific Field

Computer Science

Summary of the Application

There has been speculation about the use of Large Language Models (LLMs) like ChatGPT in academic writing .

Methods of Application

A systematic, large-scale analysis across 950,965 papers published between January 2020 and February 2024 on the arXiv, bioRxiv, and Nature portfolio journals was conducted to measure the prevalence of LLM-modified content over time .

Results or Outcomes

The findings reveal a steady increase in LLM usage, with the largest and fastest growth observed in Computer Science papers (up to 17.5%). In comparison, Mathematics papers and the Nature portfolio showed the least LLM modification (up to 6.3%) .

Amino Acid Surrogates

Specific Scientific Field

Biochemistry

Summary of the Application

Azetidines are considered remarkable for their aptness as amino acid surrogates . This makes them useful in the field of peptidomimetic and nucleic acid chemistry .

Methods of Application

The synthetic chemistry of azetidine is an important yet undeveloped research area . The potential of azetidines in this application lies in their ubiquity in natural products and their importance in medicinal chemistry .

Results or Outcomes

The use of azetidines as amino acid surrogates has opened up new possibilities in the synthesis of complex organic molecules .

Ring-Opening and Expansion Reactions

Specific Scientific Field

Organic Chemistry

Summary of the Application

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Methods of Application

These reactions involve the use of azetidines as substrates to facilitate the formation of larger rings .

Results or Outcomes

These ring-opening and expansion reactions have been used to synthesize a variety of complex organic molecules, demonstrating the versatility of azetidines in synthetic chemistry .

Safety And Hazards

Azetidin-2-ylmethanamine is classified as a dangerous substance. It has been assigned the hazard statements H226, H302, and H314, indicating that it is flammable, harmful if swallowed, and causes severe skin burns and eye damage .

properties

IUPAC Name

azetidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-3-4-1-2-6-4/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYNEEIGLSDRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908469
Record name 1-(Azetidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-2-ylmethanamine

CAS RN

103550-76-1
Record name 2-Azetidinemehanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103550761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Azetidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-2-ylmethanamine
Reactant of Route 2
Azetidin-2-ylmethanamine
Reactant of Route 3
Azetidin-2-ylmethanamine
Reactant of Route 4
Azetidin-2-ylmethanamine
Reactant of Route 5
Reactant of Route 5
Azetidin-2-ylmethanamine
Reactant of Route 6
Reactant of Route 6
Azetidin-2-ylmethanamine

Citations

For This Compound
1
Citations
TP Lebold, P Bonaventure, BT Shireman - Bioorganic & medicinal …, 2013 - Elsevier
The orexin, or hypocretin, neuropeptides (orexin-A and orexin-B) are produced on neurons in the hypothalamus which project to key areas of the brain that control sleep–wake states, …
Number of citations: 83 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.